6-chloro-9-ethyl-9H-Purin-2-amine
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Overview
Description
6-chloro-9-ethyl-9H-purin-2-amine is a chemical compound with the CAS Number: 130584-29-1 . It has a molecular weight of 197.63 and its IUPAC name is 6-chloro-9-ethyl-9H-purin-2-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN5/c1-2-13-3-10-4-5 (8)11-7 (9)12-6 (4)13/h3H,2H2,1H3, (H2,9,11,12) .Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of N-methoxy-9-methyl-9H-purin-6-amines, related to 6-chloro-9-ethyl-9H-Purin-2-amine, involves N-methylation of known 6-chloropurines, followed by chlorine displacement. This study observed significant variations in amino/imino tautomer ratios, identified by NMR methods. It also explored the reactivity of these compounds under alkylation conditions (Roggen & Gundersen, 2008).
Tautomerism and Biological Activity :
- Another study focused on the synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from 6-chloro-9-methyl-9H-purines, exploring their tautomerism and biological activities. Computational chemistry was used to predict tautomeric ratios, showing a correlation between the field/inductive withdrawing ability of the 2-substituent and the amino/imino tautomer ratio. The biological screening indicated potential antimycobacterial, antiprotozoal, and anti-cancer activities (Roggen et al., 2011).
Manufacturing Process Development :
- The large-scale preparation of a compound structurally related to this compound was developed, demonstrating the feasibility of pharmaceutical manufacturing processes for such compounds. This involved benzylation of 6-chloro-9H-purin-2-amine and conversion to a methanesulfonic acid salt (Shi et al., 2015).
Potential in Plant Growth Regulation :
- A study synthesized various purine derivatives, including those related to this compound, to explore their potential as plant growth regulators. The study found that certain derivatives exhibited regulatory effects on wheat plant growth (El-Bayouki, Basyouni, & Tohamy, 2013).
Inhibition of Acetylcholinesterase :
- Research on derivatives of 6-chloro-9H-purin-6-amine indicated moderate activities against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders (Kang et al., 2013).
Mechanism of Action
Target of Action
Purine and pyrimidine derivatives have been known to target various cancers
Mode of Action
It’s known that purine and pyrimidine derivatives can interact with their targets leading to changes that can inhibit the growth of cancer cells . The specific interactions of this compound with its targets need to be investigated further.
Biochemical Pathways
Purine and pyrimidine derivatives are known to affect various biochemical pathways involved in cancer progression
Result of Action
Purine and pyrimidine derivatives are known to have anticancer effects . The specific effects of this compound need to be investigated further.
Properties
IUPAC Name |
6-chloro-9-ethylpurin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZZEUPWYWLDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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